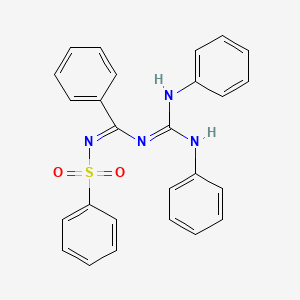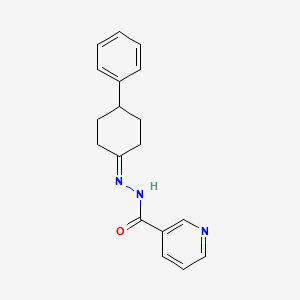![molecular formula C29H26N2O4 B5917551 2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B5917551.png)
2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenylmethoxy and phenoxy groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(4-phenylmethoxyphenoxy)acetic acid and an appropriate amine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenylmethoxy and phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-formyl-2-methoxyphenoxy)-acetamide
- 2-(4-chlorophenyl)acetamide
- 2-(3-benzyloxy-4-methoxyphenyl)-acetamide
Uniqueness
2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide stands out due to its combination of phenylmethoxy and phenoxy groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c32-29(22-34-27-17-15-26(16-18-27)33-20-23-9-3-1-4-10-23)31-30-19-25-13-7-8-14-28(25)35-21-24-11-5-2-6-12-24/h1-19H,20-22H2,(H,31,32)/b30-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZUUBQOVJFAKT-FSGOGVSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C\C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)


![N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE](/img/structure/B5917489.png)
![8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one](/img/structure/B5917499.png)



![6-(ETHANESULFONYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE](/img/structure/B5917520.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5917534.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide](/img/structure/B5917535.png)

![(2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5917543.png)
![Benzoic acid, 4-[[[[[(ethoxycarbonyl)imino]methoxymethyl]amino]carbonyl]amino]-, ethyl ester](/img/structure/B5917559.png)
